molecular formula C12H16ClN3O B12237944 2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12237944
M. Wt: 253.73 g/mol
InChI Key: BRGCGRNTUYHQAS-UHFFFAOYSA-N
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Description

2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 2-methylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]benzene
  • 2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]aniline

Uniqueness

2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-11(6-7-14-15)9-13-8-10-4-2-3-5-12(10)16;/h2-7,13,16H,8-9H2,1H3;1H

InChI Key

BRGCGRNTUYHQAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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